4-Phenyl-5-isoxazolemethanol
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Overview
Description
4-Phenyl-5-isoxazolemethanol is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their diverse biological activities and therapeutic potential, making them a significant focus in medicinal chemistry .
Preparation Methods
The synthesis of 4-Phenyl-5-isoxazolemethanol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine hydrochloride with a β-diketone or its synthetic equivalent under microwave conditions at 90°C for 30 minutes . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
4-Phenyl-5-isoxazolemethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Phenyl-5-isoxazolemethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antiviral, and anticancer agent. Its diverse biological activities make it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of 4-Phenyl-5-isoxazolemethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA A receptor, making it a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety .
Comparison with Similar Compounds
4-Phenyl-5-isoxazolemethanol can be compared with other isoxazole derivatives, such as 4-Phenyl-5-(4-piperidyl)-3-isoxazolol. While both compounds share a similar core structure, their biological activities and therapeutic potentials can vary significantly based on the substituents attached to the isoxazole ring .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(4-phenyl-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C10H9NO2/c12-7-10-9(6-11-13-10)8-4-2-1-3-5-8/h1-6,12H,7H2 |
InChI Key |
QCSOQESZERETGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2)CO |
Origin of Product |
United States |
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